molecular formula C10H7F3O3 B169526 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone CAS No. 122243-34-9

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone

Cat. No.: B169526
CAS No.: 122243-34-9
M. Wt: 232.16 g/mol
InChI Key: OXHJGYGAXBWSOW-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is an organic compound that features a trifluoromethyl group attached to a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cell apoptosis and enhanced cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)6-1-2-7-8(5-6)16-4-3-15-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHJGYGAXBWSOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622293
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122243-34-9
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122243-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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